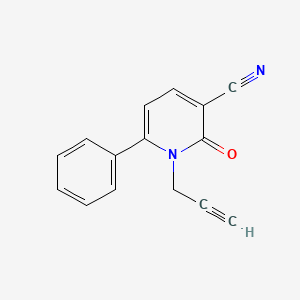![molecular formula C11H25N3 B2768872 [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine CAS No. 1353971-07-9](/img/structure/B2768872.png)
[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine: is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also known to be a receptor for the SARS-CoV-2 virus, the causative agent of COVID-19 .
Mode of Action
1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine acts as an inhibitor of ACE2 . By binding to ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), thereby inhibiting the vasodilatory effects of the latter. This results in vasoconstriction and increased blood pressure . Additionally, by binding to ACE2, it may prevent the attachment and entry of the SARS-CoV-2 virus .
Biochemical Pathways
The compound affects the renin-angiotensin system . This system is a hormone system that regulates blood pressure and fluid balance. When this compound inhibits ACE2, it disrupts the conversion of angiotensin II to angiotensin-(1-7), leading to an increase in angiotensin II levels. Angiotensin II is a potent vasoconstrictor, leading to increased blood pressure .
Pharmacokinetics
Based on its structural similarity to other amines, it is likely metabolized by various enzymes, including monoamine oxidases . It is also likely to be water-soluble, given its polar nature .
Result of Action
The inhibition of ACE2 by 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine leads to an increase in blood pressure due to the vasoconstrictive effects of angiotensin II . Additionally, it may prevent the attachment and entry of the SARS-CoV-2 virus, potentially offering therapeutic benefits in the treatment of COVID-19 .
Action Environment
The action of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine can be influenced by various environmental factors. For instance, its efficacy as a CO2 capture solvent is affected by temperature and the weight fraction of the compound in an aqueous solution . Furthermore, its stability and efficacy may be influenced by pH, as amines can accept or donate protons depending on the pH of their environment .
Preparation Methods
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine involves several steps. One common method is the reaction of ethylene dichloride with ammonia, which produces various ethylene amines. These amines can then be purified by distillation . Another method involves the reaction of ethylenediamine or ethanolamine/ammonia mixtures over a catalyst . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of various analogs and derivatives .
- Employed in the study of corrosion inhibition and surface activation .
Biology:
- Investigated for its potential as an inhibitor of botulinum neurotoxin serotype A light chain .
- Studied for its effects on P. falciparum malaria and Ebola filovirus .
Medicine:
- Explored as a potential anticancer agent .
- Used in the development of cannabinoid CB1 receptor antagonists .
Industry:
Comparison with Similar Compounds
Aminoethylpiperazine: Another piperidine derivative with similar applications in epoxy curing and corrosion inhibition.
Piperidine: A simpler structure that serves as a building block for many pharmaceuticals.
Uniqueness: What sets [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine apart is its specific structure, which allows for unique interactions with biological targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications that are not observed with other similar compounds.
Properties
IUPAC Name |
1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13(3)11-4-7-14(8-5-11)9-6-12/h10-11H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFGKKNVQCGLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353971-07-9 |
Source


|
| Record name | 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
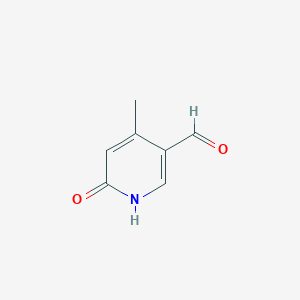

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
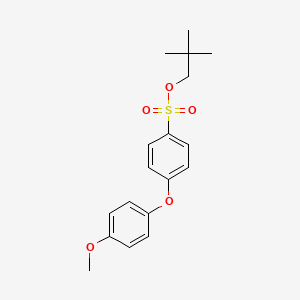
![5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2768800.png)
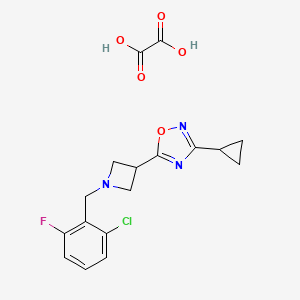
![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)
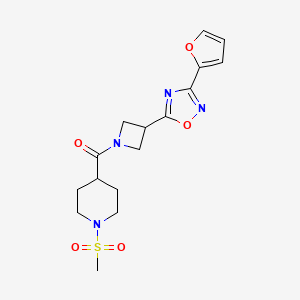
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)
![N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2768809.png)
